
3,3'-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of two oxazolidinone rings attached to a central 4-methyl-1,3-phenylene group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethylene carbonate under specific conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolidinone rings. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of 3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxazolidinone rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in polar solvents such as methanol or ethanol.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use as a precursor for developing new antibiotics.
Industry: It is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea): This compound shares a similar central phenylene group but has different functional groups attached.
3,3’-(4-Methyl-1,3-phenylene)bis(1-benzyl-1-isopropylurea): Another related compound with different substituents on the phenylene group.
Uniqueness
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) is unique due to its dual oxazolidinone rings, which confer specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
93427-59-9 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9-2-3-10(14-4-6-18-12(14)16)8-11(9)15-5-7-19-13(15)17/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
NCHCNPLQJBBLKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)N3CCOC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)
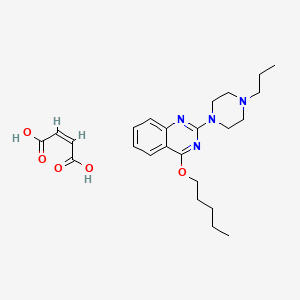
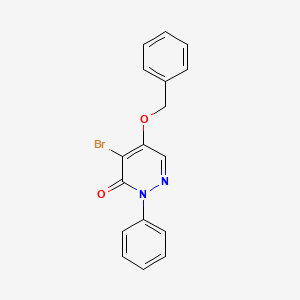
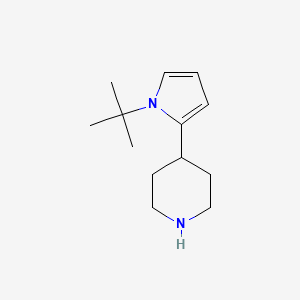
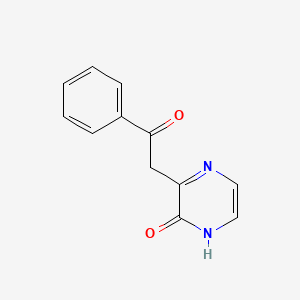
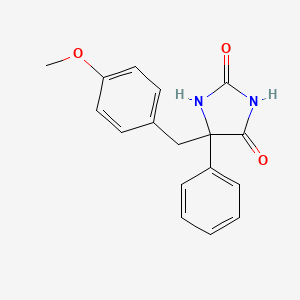
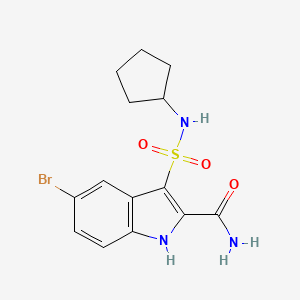

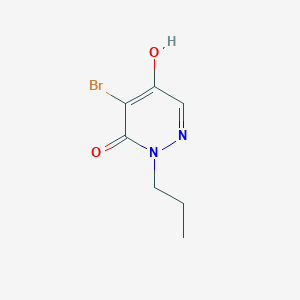
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)


